molecular formula C6H6D4ClN3O3 B602508 Metronidazole-D4 Hydrochloride CAS No. 1261397-74-3

Metronidazole-D4 Hydrochloride

Cat. No.: B602508
CAS No.: 1261397-74-3
M. Wt: 211.64
Attention: For research use only. Not for human or veterinary use.
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Description

Metronidazole-D4 Hydrochloride is a deuterated form of Metronidazole, an antibiotic and antiprotozoal medication. The deuterium labeling (D4) is used for analytical purposes, particularly in mass spectrometry, to distinguish it from the non-labeled compound. Metronidazole itself is widely used to treat various infections caused by anaerobic bacteria and protozoa .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metronidazole-D4 Hydrochloride involves the incorporation of deuterium atoms into the Metronidazole molecule. This can be achieved through the hydrogen-deuterium exchange reaction. The process typically involves the use of deuterated solvents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and purification systems to achieve high yields and purity. The deuterated compound is then converted to its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

Metronidazole-D4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Metronidazole-D4 Hydrochloride is used extensively in scientific research due to its labeled nature. Some applications include:

    Pharmacokinetic Studies: Used to study the metabolism and distribution of Metronidazole in the body.

    Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Metronidazole.

    Biological Research: Used to investigate the mechanisms of action and resistance in microorganisms.

    Industrial Applications: Utilized in the development of new formulations and drug delivery systems .

Mechanism of Action

Metronidazole-D4 Hydrochloride exerts its effects by entering the microbial cells and undergoing reduction. The reduced form of Metronidazole interacts with the DNA of the microorganisms, causing strand breakage and inhibition of nucleic acid synthesis. This leads to cell death. The primary molecular targets are the DNA and electron-transport proteins of anaerobic bacteria and protozoa .

Comparison with Similar Compounds

Similar Compounds

  • Ornidazole
  • Tinidazole
  • Secnidazole

Comparison

Metronidazole-D4 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. Compared to other nitroimidazole derivatives like Ornidazole and Tinidazole, this compound offers enhanced stability and distinct mass spectrometric properties, making it a valuable tool in research .

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique properties, derived from deuterium labeling, make it an essential tool for analytical and pharmacokinetic studies. Understanding its preparation, chemical reactions, and mechanism of action provides valuable insights into its role in modern science and medicine.

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(2-methyl-5-nitroimidazol-1-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3.ClH/c1-5-7-4-6(9(11)12)8(5)2-3-10;/h4,10H,2-3H2,1H3;1H/i2D2,3D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTPAIQTXYFGJC-DAHDXRBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCO)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1C(=NC=C1[N+](=O)[O-])C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261397-74-3
Record name 1261397-74-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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